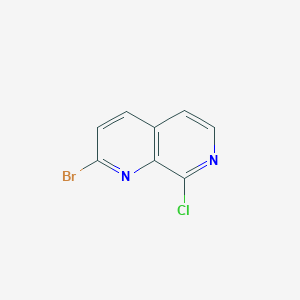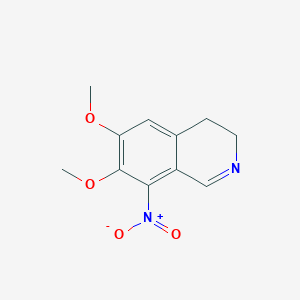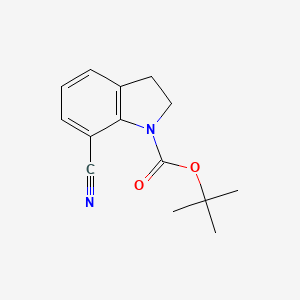![molecular formula C15H12O3 B11872556 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate CAS No. 5460-72-0](/img/structure/B11872556.png)
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is a complex organic compound with a unique structure that combines a cyclopenta[a]naphthalene core with an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes in the presence of titanium tetrachloride as a catalyst can yield cyclopenta[a]naphthalenes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound has a similar core structure but different functional groups.
2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound includes fluorine atoms, which can alter its chemical properties.
Uniqueness
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other scientific fields.
Properties
CAS No. |
5460-72-0 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(3-oxo-1,2-dihydrocyclopenta[a]naphthalen-5-yl) acetate |
InChI |
InChI=1S/C15H12O3/c1-9(16)18-15-8-13-11(6-7-14(13)17)10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
HOYFKYFYIABQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


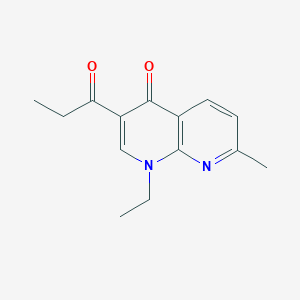
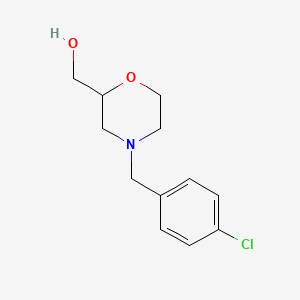
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

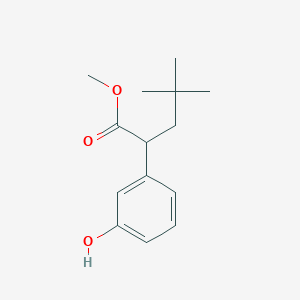

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
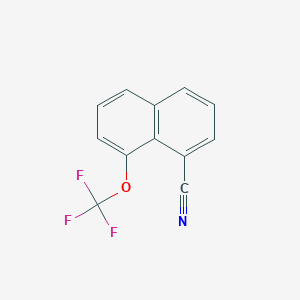
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)

